2-[(Oxolan-2-yl)methoxy]acetonitrile
Description
Properties
IUPAC Name |
2-(oxolan-2-ylmethoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-3-5-9-6-7-2-1-4-10-7/h7H,1-2,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPCODCXPLBMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxolan-2-yl)methoxy]acetonitrile typically involves the reaction of oxirane (ethylene oxide) with acetonitrile in the presence of a base catalyst . The reaction proceeds through the nucleophilic attack of the acetonitrile on the oxirane ring, resulting in the formation of the desired product. The reaction conditions usually include a temperature range of 0-50°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Oxolan-2-yl)methoxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial and Anticancer Potential
Research indicates that 2-[(Oxolan-2-yl)methoxy]acetonitrile exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Preliminary studies suggest that it may inhibit enzymes crucial for bacterial cell wall synthesis and modulate pathways involved in cell proliferation and apoptosis. This makes it a candidate for further investigation in antibiotic development and cancer therapies.
2. Drug Design and Development
The compound's unique structure allows for modifications that can enhance its efficacy and selectivity against specific biological targets. Its oxolane moiety may facilitate interactions with various receptors or enzymes, paving the way for novel drug formulations .
Organic Synthesis Applications
1. Synthetic Routes
The synthesis of this compound typically involves the reaction of oxolane derivatives with acetonitrile precursors. Common synthetic methods include:
- Reaction of 2-(oxolan-2-yl)methanol with acetonitrile under basic conditions.
- Utilization of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80°C to 100°C) to facilitate product formation.
2. Building Block in Organic Reactions
This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various coupling reactions. Its ability to participate in nucleophilic substitutions and other transformations makes it valuable in the development of new materials and pharmaceuticals .
Material Science Applications
1. Polymer Chemistry
Due to its reactive functional groups, this compound can be utilized in polymer chemistry for the synthesis of novel polymers with tailored properties. The incorporation of this compound into polymer matrices may enhance their mechanical strength, thermal stability, and chemical resistance .
2. Coatings and Adhesives
The unique properties of this compound make it suitable for applications in coatings and adhesives. Its ability to form strong bonds with various substrates can be exploited to develop high-performance materials for industrial applications .
Mechanism of Action
The mechanism of action of 2-[(Oxolan-2-yl)methoxy]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its biological activity is attributed to its ability to interact with enzymes and receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Research Findings and Case Studies
- Synthesis Optimization : A coumarin-acetonitrile hybrid (CAS 724740-76-5) was synthesized via nucleophilic substitution, achieving 85% yield under reflux conditions, highlighting the role of electron-withdrawing groups in enhancing reactivity .
- Biological Activity : Coumarin derivatives demonstrated IC₅₀ values of 2–10 μM against breast cancer cell lines, attributed to their planar aromatic systems .
Biological Activity
2-[(Oxolan-2-yl)methoxy]acetonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to consolidate findings regarding its biological effects, mechanisms of action, and therapeutic potential based on diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 155.18 g/mol. The compound features an oxolane (tetrahydrofuran) ring, which is known to influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antinociceptive Effects : In studies involving rodent models, compounds similar to this compound demonstrated significant antinociceptive properties, suggesting potential in pain management therapies .
- Inhibition of GABA Transporters : The compound has been evaluated for its ability to inhibit GABA transporters, which are crucial in regulating neurotransmitter levels in the brain. This inhibition may have implications for treating neurological disorders .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Specifically, it has been shown to modulate GABAergic signaling, which can affect pain perception and other neurological functions.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antinociceptive | Inhibition of GABA uptake | |
| Neurological Impact | Modulation of neurotransmitter levels |
Case Studies
-
Antinociceptive Study :
- In a controlled study, rodents treated with compounds related to this compound showed reduced pain responses in models of neuropathic pain induced by chemotherapy agents like oxaliplatin and paclitaxel. The study highlighted that these compounds did not induce motor deficits, indicating a favorable safety profile for potential therapeutic use .
-
GABA Transporter Inhibition :
- A separate investigation focused on the inhibitory effects of various derivatives on GABA transporters mGAT1–4. The results indicated that certain structural modifications increased the potency against these transporters, suggesting a structure-activity relationship that could guide future drug design .
Research Findings
Recent studies have emphasized the importance of structural modifications in enhancing the biological efficacy of compounds like this compound. For instance, modifications that increase lipophilicity or alter functional groups can significantly impact the compound's ability to cross biological membranes and exert its effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
